molecular formula C9H4BrF3N2O B8393622 2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)-

2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)-

Cat. No. B8393622
M. Wt: 293.04 g/mol
InChI Key: APXLGJBJPFSNTE-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of 3-bromobenzene-1,2-diamine (1.00 g, 5.35 mmol, CombiBlocks, Inc., San Diego, Calif.) and methyl 3,3,3-trifluoro-2-oxopropanoate (0.655 mL, 6.42 mmol; Alfa Aesar, Ward Hill, Mass.) in EtOH (15 mL) was stirred at reflux under argon for 17 h. The mixture was concentrated in vacuo. Purification by silica gel (0-70% EtOAc/Hexanes) provided 8-bromo-3-(trifluoromethyl)quinoxalin-2(1H)-one (224b, 29% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.43 (1H, br. s.), 8.04 (1H, d, J=7.8 Hz), 7.95 (1H, d, J=8.2 Hz), 7.38 (1H, t, J=7.9 Hz). 19F NMR (377 MHz, DMSO-d6) δ ppm −68.44 (3F, br. s.). MS (ESI, pos. ion) m/z: 293.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.655 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH2:9].[F:10][C:11]([F:19])([F:18])[C:12](=O)[C:13](OC)=[O:14]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:9][C:13](=[O:14])[C:12]([C:11]([F:19])([F:18])[F:10])=[N:8]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)N)N
Name
Quantity
0.655 mL
Type
reactant
Smiles
FC(C(C(=O)OC)=O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 17 h
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel (0-70% EtOAc/Hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=C(C(NC12)=O)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.